2,6-Diaminopurine arabinoside 2,6-Diaminopurine arabinoside
Brand Name: Vulcanchem
CAS No.: 19768-89-9
VCID: VC1625212
InChI: InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1
SMILES: C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N
Molecular Formula: C10H14N6O4
Molecular Weight: 282.26 g/mol

2,6-Diaminopurine arabinoside

CAS No.: 19768-89-9

Cat. No.: VC1625212

Molecular Formula: C10H14N6O4

Molecular Weight: 282.26 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diaminopurine arabinoside - 19768-89-9

Specification

CAS No. 19768-89-9
Molecular Formula C10H14N6O4
Molecular Weight 282.26 g/mol
IUPAC Name (2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1
Standard InChI Key ZDTFMPXQUSBYRL-FJFJXFQQSA-N
Isomeric SMILES C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N)N
SMILES C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N
Canonical SMILES C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N

Introduction

Chemical Identity and Structure

2,6-Diaminopurine arabinoside is formally known as 9-(β-D-Arabinofuranosyl)-2,6-diaminopurine. It belongs to the class of nucleoside analogs where the sugar component is arabinose rather than ribose or deoxyribose. The compound has several synonyms in scientific literature:

  • 9H-Purine,2,6-diamino-9-β-D-arabinofuranosyl-(8CI)

  • 2,6-Diamino-9-β-D-arabinofuranosylpurine

  • 9-β-D-Arabinofuranosyl-2,6-diaminopurine

The chemical structure features a 2,6-diaminopurine base connected via an N-glycosidic bond to a β-D-arabinofuranose sugar. The arabinose configuration, compared to ribose, has the hydroxyl group at the 2' position in the opposite stereochemical orientation.

Chemical Identification Data

Table 1: Chemical Identification Parameters for 2,6-Diaminopurine Arabinoside

ParameterValue
CAS Registry Number34079-68-0
Molecular FormulaC₁₀H₁₄N₆O₄
Molecular Weight282.259 g/mol
IUPAC Name9-(β-D-Arabinofuranosyl)-2,6-diaminopurine

Physical and Chemical Properties

2,6-Diaminopurine arabinoside typically appears as white to off-white crystalline powder . Its physical properties are important considerations for research applications and pharmaceutical formulation development.

Physical Characteristics

Table 2: Physical Properties of 2,6-Diaminopurine Arabinoside

PropertyValue
Physical AppearanceWhite to off-white crystals
Melting Point286-290°C
Boiling Point798.5°C at 760 mmHg
Density2.25 g/cm³
Refractive Index1.985
Vapor Pressure6.73E-27 mmHg at 25°C
Flash Point436.7°C

Solubility and Solution Preparation

The compound demonstrates specific solubility characteristics that influence its handling in laboratory settings. For preparing stock solutions, the following guidelines apply:

Table 3: Stock Solution Preparation Guidelines

Desired ConcentrationAmount of Compound
1 mM solution3.5428 mL solvent per 1 mg
5 mM solution0.7086 mL solvent per 1 mg
10 mM solution0.3543 mL solvent per 1 mg

For optimal solubility, it is recommended to:

  • Select appropriate solvents based on the specific application

  • Heat the solution to 37°C if necessary

  • Use ultrasonic bath oscillation to improve dissolution

  • Store prepared solutions in separate packages to avoid degradation from repeated freezing and thawing

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 2,6-diaminopurine arabinoside, ranging from chemical synthesis to microbial production methods. Each approach offers distinct advantages and challenges.

Chemical Synthesis

A practical synthesis pathway involves the modification of commercially available vidarabine through late-stage nitration and ammonolysis. This approach offers the advantage of producing the pure β anomer without difficult separation processes .

The key steps in this synthetic route include:

  • Protection of vidarabine with benzoyl groups

  • Introduction of a nitro group at the C2 position using 2,2,2-trifluoroacetic anhydride and tetrabutylammonium nitrate

  • Ammonolysis of the nitro group accompanied by removal of the benzoyl protecting groups

  • The reaction can be scaled to greater than 500 g without loss of yield

  • When scaled to greater than 200 g, the intermediate step yields slightly lower (78%)

  • The aminolysis reaction can be scaled to 200 g, producing 54 g of 2,6-diaminopurine arabinoside in 81% yield in a single batch

Microbial Synthesis

An alternative approach utilizes microbial transglycosylation to synthesize 2,6-diaminopurine arabinoside. This biocatalytic method employs bacterial whole cells to catalyze the transfer of the sugar moiety from a donor to 2,6-diaminopurine as the acceptor base .

In this process:

  • 1-β-D-arabinofuranosyluracil serves as the sugar donor

  • 2,6-diaminopurine acts as the purine base acceptor

  • Bacterial whole cells containing the necessary enzymatic machinery catalyze the transglycosylation reaction

The microbial synthesis approach offers several advantages:

  • Environmentally friendly conditions

  • Potentially higher stereoselectivity

  • Reduced use of protecting groups and harsh chemicals

Comparative Synthesis Methods

Various other approaches have been explored for synthesizing 2,6-diaminopurine arabinoside, each with distinct considerations:

Table 4: Comparison of Different Synthetic Approaches

Synthetic ApproachStarting MaterialAdvantagesLimitations
Glycosylation with chloroarabinose1-chloro-2,3,5-tri-O-benzyl arabinoseDirect approachFormation of α and β anomers requiring difficult separation; unstable starting material requiring immediate use
Enzyme-catalyzed transglycosylation1-β-D-arabinofuranosyluracilStereoselectiveExtended reaction time (up to 3 days)
Late-stage modification of ketonucleosides3',5'-diprotected-2'-ketonucleosideEstablished methodologyCostly protecting reagents limiting scale
Modification from ribofuranosyl analog2,6-diamino-1-β-D-ribofuranosylpurineAlternative starting materialNine-step synthesis with only 1.8% total yield
Nitration and ammonolysisVidarabineHigh yield (61%); scalable; commercially available starting materialRequires handling of nitration reagents

Biological Activity and Applications

2,6-Diaminopurine arabinoside has been investigated for various biological properties, particularly for its potential therapeutic applications.

Structure-Activity Relationships

Understanding the relationship between the unique structure of 2,6-diaminopurine arabinoside and its biological activity is crucial for rational drug design. Key structural features include:

  • The 2,6-diaminopurine base can form three hydrogen bonds with thymine, compared to the two hydrogen bonds formed by adenine

  • The arabinose sugar configuration differs from the natural ribose or deoxyribose configurations found in biological nucleosides

  • The combination of these features creates a nucleoside analog with distinct biological properties and potential applications

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